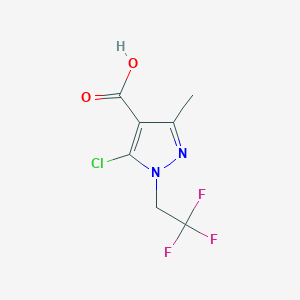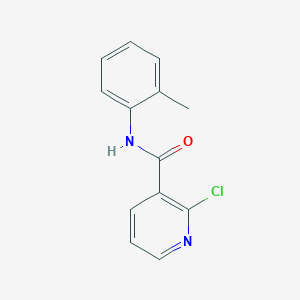![molecular formula C10H9F2N3O B2710550 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250323-41-1](/img/structure/B2710550.png)
2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a derivative of fluoro-phenyl compounds. These compounds often have interesting biological activities .
Molecular Structure Analysis
The molecular structure of a related compound, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine”, has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-Bromo-1-(3,4-difluorophenyl)ethanone”, have been analyzed .Wissenschaftliche Forschungsanwendungen
Process Development in Antifungal Agents
A significant application of "2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" derivatives is in the synthesis of antifungal agents like Voriconazole. Voriconazole is synthesized through a process that involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. The synthetic process includes steps such as metalation, reaction condition variations, and diastereomeric salt resolution for establishing the absolute stereochemistry. This showcases the compound's relevance in developing broad-spectrum antifungal medications (Butters et al., 2001).
Analytical Method Development for Genotoxic Impurities
Another research application involves the development and validation of an analytical method for the quantitative determination of genotoxic impurities and their precursors in drug samples, specifically fluconazole. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis was utilized for this purpose, highlighting the compound's importance in ensuring drug safety and efficacy (Devanna & Reddy, 2016).
Synthesis of New Antifungal 1,2,4-Triazoles
The compound has also been a precursor in the synthesis of new 1,2,4-triazoles with antifungal properties. These triazoles, possessing a difluoro(heteroaryl)methyl moiety, were synthesized from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums and demonstrated significant in vitro antifungal activity, comparing favorably with itraconazole (Eto et al., 2000).
Spectroscopic Studies and Chemical Characterization
A derivative of "this compound" was subjected to comprehensive spectroscopic studies, including FT-IR, Raman, mass, 1H NMR, and 13C NMR analyses. Density functional theory (DFT) studies were employed for characterization, revealing insights into the molecule's stability, electron charge density, and hyper-conjugative interactions. This application underscores the compound's significance in understanding molecular properties and interactions (Zacharias et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(3,4-difluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNQONEHWHSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)


![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)

![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)
